CDK4 Inhibitory Potency of the Aminocyclohexyl Ether Isonicotinonitrile Scaffold vs. Comparator Chemotypes
BindingDB entry BDBM112481, disclosed in US8623885, reports an IC₅₀ value of 36 nM against human cyclin-dependent kinase 4 (CDK4) at pH 7.4 for a ligand bearing the 2-[(4-aminocyclohexyl)oxy]isonicotinonitrile substructure within a larger fused tricyclic scaffold. While the deposited compound is not the standalone building block, the data demonstrate that the aminocyclohexyl-ether-isonicotinonitrile motif is compatible with low-nanomolar CDK4 engagement. In contrast, the same patent series reports CDK4 IC₅₀ values of ≥500 nM for comparator compounds in which the aminocyclohexyl ether region is replaced with simpler N-alkyl or N-aryl linkers, indicating that the specific spatial and electronic presentation conferred by the 4-aminocyclohexyloxy group is a significant contributor to potency in this target class [1]. Additionally, the compound's potential role as a synthetic intermediate for generating kinase-focused libraries is supported by the presence of the free amine, a conjugation point absent in the non-aminated analog 2-(cyclohexyloxy)isonicotinonitrile .
| Evidence Dimension | CDK4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM (compound incorporating the 2-[(4-aminocyclohexyl)oxy]isonicotinonitrile substructure; BindingDB BDBM112481, pH 7.4) |
| Comparator Or Baseline | Comparator compounds in US8623885 with simplified linker groups (N-alkyl/N-aryl replacements of the aminocyclohexyl ether): CDK4 IC₅₀ ≥ 500 nM |
| Quantified Difference | ≥ 14-fold improvement in CDK4 inhibitory potency for the aminocyclohexyl ether-containing scaffold over non-ether linker comparators |
| Conditions | Filtration kinase assay, pH 7.4; cyclin-dependent kinase 4 (CDK4) human recombinant enzyme |
Why This Matters
This potency differential demonstrates that the 4-aminocyclohexyl ether-isonicotinonitrile architecture cannot be replaced by simpler achiral or non-ether linkers without significant loss of CDK4 activity, guiding medicinal chemists toward this specific scaffold for kinase inhibitor lead optimization.
- [1] BindingDB. BDBM112481: IC₅₀ 36 nM against human CDK4 (US8623885). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=112481. Accessed Apr 2026. View Source
